molecular formula C12H14BrNO2 B8010024 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide

2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide

Cat. No.: B8010024
M. Wt: 284.15 g/mol
InChI Key: QEGZFLFUIPQQGJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide: is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group attached to an acetamide moiety with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromo group at the 3-position.

    Amidation: The brominated intermediate is then reacted with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.

    Oxidation and Reduction: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid, while the acetamide moiety can undergo reduction to yield the corresponding amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of 2-(3-substituted-4-methoxyphenyl)-N-cyclopropylacetamide derivatives.

    Oxidation: Formation of 2-(3-bromo-4-methoxybenzaldehyde)-N-cyclopropylacetamide.

    Reduction: Formation of 2-(3-bromo-4-methoxyphenyl)-N-cyclopropylamine.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide exerts its effects depends on its interaction with molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methoxyphenyl)acetamide
  • 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide
  • 2-(3-Bromo-4-methoxyphenyl)-N-ethylacetamide

Uniqueness

Compared to its analogs, 2-(3-Bromo-4-methoxyphenyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-5-2-8(6-10(11)13)7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGZFLFUIPQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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